An In-Depth Technical Guide to 3,4,5-Trimethoxybenzoic Acid-d9: Properties, Structure, and Application
An In-Depth Technical Guide to 3,4,5-Trimethoxybenzoic Acid-d9: Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxybenzoic Acid-d9 is the deuterated form of 3,4,5-Trimethoxybenzoic acid, a derivative of gallic acid. In the scientific community, particularly in the fields of pharmacokinetics and analytical chemistry, isotopically labeled compounds are indispensable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, renders a molecule easily distinguishable by mass spectrometry without significantly altering its chemical properties. This guide provides a comprehensive overview of the chemical properties, structure, and applications of 3,4,5-Trimethoxybenzoic Acid-d9, with a focus on its role as an internal standard in quantitative analysis.
Chemical Structure and Properties
3,4,5-Trimethoxybenzoic Acid-d9, also known as 3,4,5-Tris(methoxy-d3)benzoic acid, possesses a benzene ring substituted with a carboxylic acid group and three deuterated methoxy groups.[1] This structure is fundamental to its utility as an internal standard, as it co-elutes with its non-deuterated counterpart in chromatographic separations while being clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.
The key chemical and physical properties of 3,4,5-Trimethoxybenzoic Acid-d9 are summarized in the table below. For comparative purposes, the properties of the non-deuterated form are also included.
| Property | 3,4,5-Trimethoxybenzoic Acid-d9 | 3,4,5-Trimethoxybenzoic Acid |
| Synonyms | 3,4,5-Tris(methoxy-d3)benzoic acid | Eudesmic acid, Gallic acid trimethyl ether |
| Molecular Formula | C10H3D9O5 | C10H12O5 |
| Molecular Weight | 221.25 g/mol [2] | 212.20 g/mol |
| CAS Number | 84759-05-7[2] | 118-41-2 |
| Appearance | White to off-white crystalline powder[1] | White to beige fine crystalline powder |
| Melting Point | Not specified, expected to be similar to non-deuterated form | 168-171 °C |
| Solubility | Soluble in common organic solvents like ethanol and acetone; slightly soluble in water.[1] | Very soluble in chloroform, diethyl ether, and ethanol; slightly soluble in water.[3][4] |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
Synthesis and Isotopic Labeling
The synthesis of 3,4,5-Trimethoxybenzoic Acid originates from gallic acid (3,4,5-trihydroxybenzoic acid). The manufacturing process involves the methylation of the three hydroxyl groups of gallic acid.[5] For the deuterated variant, a deuterated methylating agent is employed. A plausible synthetic route is the reaction of gallic acid with a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD3)2SO4) or methyl iodide-d3 (CD3I), in the presence of a base.
The choice of a deuterated methylating agent is a critical step in ensuring high isotopic enrichment. The reaction conditions are optimized to drive the methylation to completion, ensuring that all three hydroxyl groups are converted to their corresponding deuterated methoxy ethers. The purity and isotopic enrichment of the final product are typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A high isotopic enrichment, typically exceeding 98 atom % deuterium, is crucial for its function as an internal standard to minimize signal overlap with the non-labeled analyte.[6]
Caption: Synthetic workflow for 3,4,5-Trimethoxybenzoic Acid-d9.
Analytical Characterization
A thorough analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of 3,4,5-Trimethoxybenzoic Acid-d9. The primary techniques employed are NMR spectroscopy, mass spectrometry, and Fourier-transform infrared spectroscopy (FT-IR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
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¹H NMR: In the proton NMR spectrum of the non-deuterated 3,4,5-Trimethoxybenzoic acid, characteristic signals are observed for the aromatic protons and the methoxy protons. In a 400 MHz spectrometer using DMSO-d6 as the solvent, the aromatic protons appear as a singlet at approximately 7.25 ppm. The six protons of the two methoxy groups at positions 3 and 5 appear as a singlet at around 3.84 ppm, and the three protons of the methoxy group at position 4 appear as a singlet at about 3.74 ppm.[7] For the d9 variant, the signals corresponding to the methoxy protons would be absent, confirming the successful deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For the non-deuterated compound in DMSO-d6, the carboxylic carbon appears around 167.40 ppm. The aromatic carbons show signals at approximately 153.11 ppm (C3, C5), 141.81 ppm (C4), 126.38 ppm (C1), and 106.98 ppm (C2, C6). The methoxy carbons at positions 3 and 5 are observed around 56.35 ppm, while the methoxy carbon at position 4 is at approximately 60.55 ppm.[7][8] The spectrum of the d9 compound would show characteristic splitting patterns for the carbons attached to deuterium.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone technique for the application of 3,4,5-Trimethoxybenzoic Acid-d9 as an internal standard. The mass spectrum of the deuterated compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog, with the difference corresponding to the number of deuterium atoms. The fragmentation pattern can also be analyzed to confirm the structure. For the non-deuterated compound, common fragments in GC-MS analysis include the molecular ion at m/z 212 and a fragment from the loss of a methyl group at m/z 197.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum of 3,4,5-Trimethoxybenzoic acid shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong absorption band for the C=O stretch of the carbonyl group is observed around 1684 cm⁻¹.[10] The C-O stretching vibrations of the ether groups are also present. The spectrum of the d9 variant would show C-D stretching vibrations, which occur at lower frequencies than C-H stretches.
Applications in Research and Drug Development
The primary application of 3,4,5-Trimethoxybenzoic Acid-d9 is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]
Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to account for variations in instrument response. The ideal internal standard has physicochemical properties very similar to the analyte of interest. A stable isotope-labeled version of the analyte, such as 3,4,5-Trimethoxybenzoic Acid-d9 for the quantification of 3,4,5-Trimethoxybenzoic acid, is considered the gold standard.
A key application is in the analysis of the drug Trimethoprim, where 3,4,5-Trimethoxybenzoic Acid is a known metabolite and impurity.[11] By using the d9-labeled version as an internal standard, researchers can accurately and precisely quantify the levels of this metabolite in various biological matrices.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Use as an Internal Standard
The following is a generalized protocol for the use of 3,4,5-Trimethoxybenzoic Acid-d9 as an internal standard for the quantification of 3,4,5-Trimethoxybenzoic acid in a biological matrix by LC-MS/MS.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of 3,4,5-Trimethoxybenzoic Acid-d9 (e.g., 1 mg/mL) in a suitable organic solvent such as methanol.
- Prepare a series of working solutions of the internal standard by diluting the stock solution to the desired concentrations. The final concentration in the sample should be chosen to give a strong and reproducible signal.
2. Preparation of Calibration Standards:
- Prepare a stock solution of the non-deuterated analyte, 3,4,5-Trimethoxybenzoic acid.
- Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of the analyte.
- Add a constant volume of the internal standard working solution to each calibration standard.
3. Sample Preparation:
- To an aliquot of the unknown sample, add the same constant volume of the internal standard working solution as used for the calibration standards.
- Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, or liquid-liquid extraction) to remove interferences and isolate the analyte and internal standard.
- Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., a C18 reversed-phase column).
- Develop a chromatographic method that provides good separation of the analyte from other matrix components.
- Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).
5. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard in all samples and standards.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Safety and Handling
3,4,5-Trimethoxybenzoic Acid-d9 should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is stable under recommended storage conditions, which is typically at room temperature in a dry place.[6]
Conclusion
3,4,5-Trimethoxybenzoic Acid-d9 is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its chemical properties, which closely mimic its non-deuterated counterpart, combined with its distinct mass, make it an ideal internal standard for quantitative mass spectrometry. A thorough understanding of its structure, properties, and the principles behind its application is crucial for the development of robust and reliable analytical methods.
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